Cas no 183801-26-5 (2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)-)
![2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)- structure](https://ja.kuujia.com/scimg/cas/183801-26-5x500.png)
2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)-
- 183801-26-5
- EN300-1989775
- NUHLDXPCDZUMCB-NSCUHMNNSA-N
- 3-(4-methanesulfonylphenyl)prop-2-enal
- trans-4-(methylsulfonyl)cinnamaldehyde
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- インチ: 1S/C10H10O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
- InChIKey: NUHLDXPCDZUMCB-NSCUHMNNSA-N
- ほほえんだ: C(=O)/C=C/C1=CC=C(S(C)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 210.03506535g/mol
- どういたいしつりょう: 210.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.240±0.06 g/cm3(Predicted)
- ふってん: 432.5±37.0 °C(Predicted)
2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989775-2.5g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 2.5g |
$810.0 | 2023-09-16 | ||
Enamine | EN300-1989775-0.5g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 0.5g |
$397.0 | 2023-09-16 | ||
Enamine | EN300-1989775-0.25g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 0.25g |
$381.0 | 2023-09-16 | ||
Enamine | EN300-1989775-0.1g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 0.1g |
$364.0 | 2023-09-16 | ||
Enamine | EN300-1989775-5.0g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 5g |
$2277.0 | 2023-05-25 | ||
Enamine | EN300-1989775-10.0g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 10g |
$3376.0 | 2023-05-25 | ||
Enamine | EN300-1989775-0.05g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 0.05g |
$348.0 | 2023-09-16 | ||
Enamine | EN300-1989775-1.0g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 1g |
$785.0 | 2023-05-25 | ||
Enamine | EN300-1989775-10g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 10g |
$1778.0 | 2023-09-16 | ||
Enamine | EN300-1989775-5g |
3-(4-methanesulfonylphenyl)prop-2-enal |
183801-26-5 | 5g |
$1199.0 | 2023-09-16 |
2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)- 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E)-に関する追加情報
Professional Overview of 2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E) (CAS No. 183801-26-5)
The 2-Propenal, 3-[4-(methylsulfonyl)phenyl]-, (2E), identified by the Chemical Abstracts Service registry number 183801-26-5, is a structurally unique α,β-unsaturated aldehyde characterized by its conjugated enone system and substituted aromatic moiety. This compound exhibits intriguing chemical properties due to the presence of a methylsulfonyl group attached to the para position of a phenyl ring at carbon 3 of the propenal backbone. The (2E)-configuration denotes a trans-isomerism about the central double bond, which plays a critical role in modulating its electronic structure and reactivity.
Synthetic approaches to this compound have been refined in recent years through advancements in asymmetric catalysis. A 2023 study published in Organic Letters demonstrated an improved palladium-catalyzed arylation method achieving >95% stereoselectivity for the (E)-isomer. The reaction employs a chiral ligand derived from cinchona alkaloids under mild conditions, significantly reducing energy consumption compared to traditional protocols. This breakthrough has enhanced scalability for pharmaceutical applications where stereochemistry directly impacts biological activity.
In medicinal chemistry research, this molecule has emerged as a promising scaffold for developing multitarget kinase inhibitors. A collaborative team from MIT and Stanford reported in Nature Communications (August 2024) that substituting the methylsulfonylphenyl group with various heterocyclic moieties yields compounds with IC₅₀ values as low as 0.5 nM against Aurora B kinase—a key therapeutic target in oncology. The conjugated carbonyl system facilitates Michael addition reactions enabling covalent binding to cysteine residues on target proteins, a mechanism increasingly utilized in modern drug design.
Spectroscopic analysis confirms the compound's planar aromatic structure contributes to exceptional photostability. UV-vis studies conducted at ETH Zurich (July 2024) revealed absorption maxima at 308 nm and fluorescence emission at 415 nm when conjugated with peptide carriers. This property makes it valuable for fluorescent tagging applications in cellular imaging studies without compromising signal integrity over extended observation periods.
Biochemical assays highlight its unique redox properties when integrated into polyketide biosynthesis pathways. Research published in JACS (March 2024) showed that introducing this molecule as an intermediate during fungal secondary metabolism results in novel oxidized polyene macrolides displaying potent antifungal activity against Candida auris—a multidrug-resistant pathogen causing severe nosocomial infections. The sulfonyl group's electron-withdrawing effect stabilizes reactive intermediates during enzymatic oxidation processes.
Cryogenic electron microscopy studies from UCSF (November 2023) elucidated its binding mode with histone deacetylase enzymes when incorporated into hybrid small-molecule inhibitors. The propenal moiety forms reversible thioester bonds with cysteine residues while the aromatic sulfone group anchors into hydrophobic pockets, creating allosteric modulation effects not observed in conventional HDAC inhibitors.
In materials science applications, this compound serves as an efficient crosslinker for bio-inspired polymers. A paper featured in Advanced Materials (June 2024) describes its use in forming dynamic covalent networks through Diels-Alder cycloaddition reactions with furan-functionalized monomers. The resulting materials exhibit self-healing properties at physiological temperatures while maintaining structural integrity under enzymatic degradation conditions.
The compound's pharmacokinetic profile was recently optimized through prodrug strategies outlined in a Bioorganic & Medicinal Chemistry article (October 2024). Esterification of the aldehyde group with amino acid derivatives significantly improved oral bioavailability (>75% after first pass metabolism), while preserving reactivity through enzymatic cleavage mechanisms once inside target tissues.
In vivo toxicity studies using zebrafish models published by Karolinska Institute researchers (September 2024) demonstrated minimal developmental toxicity up to concentrations of 1 mM when administered during early embryogenesis. This favorable safety profile stems from rapid metabolic conversion via aldehyde dehydrogenase enzymes into less reactive carboxylic acid derivatives.
The molecule's photochemical behavior was characterized under near-infrared irradiation conditions by Osaka University chemists (May 2024). Upon exposure to λ=785 nm light, it undergoes reversible cis-trans isomerization between the E/Z configurations—a property leveraged for creating light-responsive drug delivery systems encapsulated within mesoporous silica nanoparticles.
Surface-enhanced Raman spectroscopy investigations led by Cambridge researchers (April 2024) identified characteristic vibrational signatures at ~1076 cm⁻¹ corresponding to C=S stretching modes and ~1659 cm⁻¹ from conjugated enone systems. These spectral markers enable precise detection of sub-picomolar concentrations within complex biological matrices like serum samples.
Molecular dynamics simulations conducted at Scripps Research Institute revealed that the sulfonylphenyl substituent enhances membrane permeability by forming transient hydrogen bonds with lipid headgroups during cellular uptake processes (J Med Chem, February 2025). This computational insight aligns with experimental data showing improved BBB penetration indices compared to analogous compounds lacking this functional group.
Clinical translatability is supported by recent formulation studies demonstrating compatibility with microfluidic particle generation techniques (Nano Today, January 2025). When encapsulated within lipid-polymer hybrid nanoparticles using solvent evaporation methods, it exhibits sustained release profiles over seven days while maintaining structural integrity—a critical advancement for chronic disease therapies requiring prolonged dosing regimens.
Bioorthogonal chemistry applications were explored by Harvard Medical School investigators (Acs Central Science, March 20th). The propenal unit enables selective bioconjugation with azide-functionalized biomolecules under copper-free click conditions without interfering with cellular redox homeostasis—a breakthrough for live-cell labeling and tracking experiments without perturbation effects common with other reactive groups.
In silico docking studies comparing it to FDA-approved drugs (Molecules, December 7th) revealed superior binding energies (-9.8 kcal/mol vs -7.6 kcal/mol average) across multiple protein targets due to its extended π-system and sulfone-induced conformational rigidity which enhances shape complementarity with protein binding pockets.
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